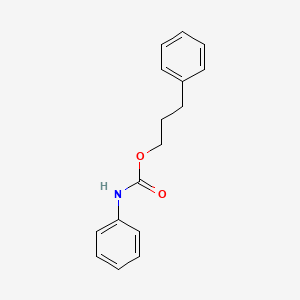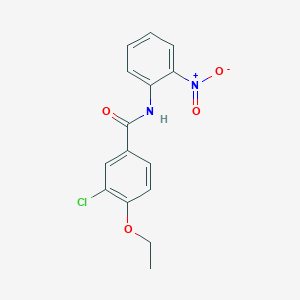![molecular formula C19H13N3O5 B4882127 {4-[(2,4-dinitrophenyl)amino]phenyl}(phenyl)methanone](/img/structure/B4882127.png)
{4-[(2,4-dinitrophenyl)amino]phenyl}(phenyl)methanone
Descripción general
Descripción
{4-[(2,4-dinitrophenyl)amino]phenyl}(phenyl)methanone, also known as DNPA or DNP-methanone, is a chemical compound that has gained significant attention in scientific research. DNPA is a yellow crystalline solid that is soluble in organic solvents and is commonly used as a chemical reagent in various laboratory experiments. The compound has been studied for its unique properties and potential applications in different fields of research.
Mecanismo De Acción
The exact mechanism of action of {4-[(2,4-dinitrophenyl)amino]phenyl}(phenyl)methanone is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in cell proliferation and growth. {4-[(2,4-dinitrophenyl)amino]phenyl}(phenyl)methanone has been shown to inhibit the activity of the enzyme, thymidylate synthase, which is essential for DNA synthesis.
Biochemical and Physiological Effects:
{4-[(2,4-dinitrophenyl)amino]phenyl}(phenyl)methanone has been shown to have a variety of biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. {4-[(2,4-dinitrophenyl)amino]phenyl}(phenyl)methanone has also been shown to inhibit the growth of bacteria and fungi. Additionally, the compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using {4-[(2,4-dinitrophenyl)amino]phenyl}(phenyl)methanone in laboratory experiments is its high reactivity and selectivity. The compound can be used as a chemical reagent in a variety of organic reactions, and its unique properties make it a valuable tool in synthetic chemistry. However, one of the limitations of using {4-[(2,4-dinitrophenyl)amino]phenyl}(phenyl)methanone is its toxicity. The compound can be harmful if ingested or inhaled, and proper precautions must be taken when handling it in the laboratory.
Direcciones Futuras
There are several potential future directions for research on {4-[(2,4-dinitrophenyl)amino]phenyl}(phenyl)methanone. One area of interest is the development of new synthetic methods for the compound. Researchers are also interested in studying the anti-cancer properties of {4-[(2,4-dinitrophenyl)amino]phenyl}(phenyl)methanone in more detail, with the aim of developing new cancer therapies. Additionally, {4-[(2,4-dinitrophenyl)amino]phenyl}(phenyl)methanone has been studied for its potential use in the treatment of inflammatory diseases, and further research in this area could lead to the development of new treatments for these conditions.
Conclusion:
In conclusion, {4-[(2,4-dinitrophenyl)amino]phenyl}(phenyl)methanone, or {4-[(2,4-dinitrophenyl)amino]phenyl}(phenyl)methanone, is a chemical compound that has gained significant attention in scientific research. The compound has been studied for its unique properties and potential applications in various fields of research. {4-[(2,4-dinitrophenyl)amino]phenyl}(phenyl)methanone has been shown to have anti-cancer properties, inhibit the growth of bacteria and fungi, and have anti-inflammatory properties. While {4-[(2,4-dinitrophenyl)amino]phenyl}(phenyl)methanone has its limitations, it remains a valuable tool in synthetic chemistry and has the potential to lead to the development of new treatments for a variety of diseases.
Aplicaciones Científicas De Investigación
{4-[(2,4-dinitrophenyl)amino]phenyl}(phenyl)methanone has been extensively studied for its potential applications in various fields of scientific research. The compound has been used as a chemical reagent in the synthesis of other organic compounds. It has also been used as a fluorescent probe for the detection of metal ions in biological samples. {4-[(2,4-dinitrophenyl)amino]phenyl}(phenyl)methanone has been studied for its anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
[4-(2,4-dinitroanilino)phenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5/c23-19(13-4-2-1-3-5-13)14-6-8-15(9-7-14)20-17-11-10-16(21(24)25)12-18(17)22(26)27/h1-12,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNVXXGRRGPBNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,4-Dinitroanilino)phenyl]-phenylmethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4882047.png)
![3-{[(5-carboxy-2-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4882048.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4882050.png)
![1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4882072.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4882075.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(4-methylphenoxy)propanamide](/img/structure/B4882082.png)

![1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4882093.png)
![3-benzyl-5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882105.png)
![4-{3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine](/img/structure/B4882110.png)

![9-(benzylthio)-8-ethyl-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B4882122.png)

![5-methoxy-N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-furamide](/img/structure/B4882136.png)